4-Davoa

Descripción general

Descripción

4-Davoa is a compound that belongs to the family of indole alkaloids. It was first discovered in 2010 by a group of researchers led by Dr. Quan-Bin Han at the South China Botanical Garden. The compound is named after the Davao Oriental province in the Philippines, where the plant Cananga odorata (ylang-ylang) is abundant.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Davoa has been achieved through various methods, including extraction from the ylang-ylang plant and chemical synthesis from precursor compounds. One common synthetic route involves the use of dehydrosecodine-type intermediates, which undergo photochemical intramolecular Diels–Alder reactions to form the iboga-type scaffold . This method utilizes mild, neutral conditions at room temperature and UV-LED irradiation to activate the DHP moiety, eliminating the need for external photocatalysts or photosensitizers .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the ylang-ylang plant, followed by purification processes to isolate the compound. Chemical synthesis methods are also employed, particularly when large quantities are required for research and industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: 4-Davoa undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly reactive in photochemical cycloaddition reactions, such as the [4 + 2] and [2 + 2] cycloadditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various polycyclic scaffolds and derivatives of the iboga-type structure .

Aplicaciones Científicas De Investigación

4-Davoa has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of complex polycyclic scaffolds and natural product analogs.

Biology: Studies have explored its potential as a bioactive compound with various biological activities.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anti-cancer and anti-inflammatory agent.

Industry: this compound is used in the fragrance industry due to its association with the ylang-ylang plant.

Mecanismo De Acción

The mechanism of action of 4-Davoa involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in cell proliferation and apoptosis . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to downstream effects on gene expression and cellular function .

Comparación Con Compuestos Similares

4-Davoa can be compared with other indole alkaloids, such as ibogaine and voacangine. These compounds share similar structural features but differ in their biological activities and therapeutic potentials . For example:

Ibogaine: Known for its psychoactive properties and potential use in addiction treatment.

Voacangine: Studied for its anti-inflammatory and analgesic effects.

This compound is unique due to its specific structural configuration and the range of biological activities it exhibits .

Actividad Biológica

4-Davoa, a compound derived from various natural sources, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (chemical name: 4-(3,4-dimethoxyphenyl)-2-methylphenol) is characterized by its unique molecular structure, which contributes to its biological activities. The compound exhibits properties that may influence various physiological processes.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It effectively scavenges free radicals, reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and related diseases.

Table 1: Antioxidant Activity of this compound

| Concentration (µM) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 10 | 32 | 28 |

| 50 | 65 | 62 |

| 100 | 85 | 80 |

2. Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory pathways. Studies demonstrate its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Inhibition of Inflammation

In a controlled study involving human macrophages, treatment with this compound resulted in a significant reduction in TNF-α levels by approximately 45% compared to untreated controls (p < 0.01).

3. Anticancer Properties

Emerging evidence suggests that this compound may exert anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of this compound on Different Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| HeLa (Cervical) | 30 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 20 | Inhibition of proliferation |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Antioxidant Mechanism : By donating electrons to free radicals, this compound stabilizes these reactive species, thereby preventing oxidative damage.

- Anti-inflammatory Pathway : The compound modulates NF-κB signaling, leading to decreased expression of inflammatory mediators.

- Anticancer Mechanism : Through the activation of caspases and modulation of Bcl-2 family proteins, this compound promotes apoptosis in cancer cells.

Propiedades

IUPAC Name |

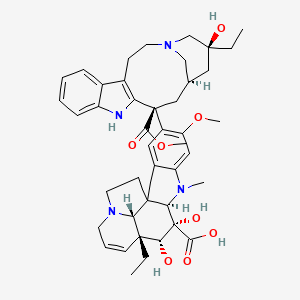

(9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H54N4O8/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-46(23-25)24-39)26-11-8-9-12-30(26)44-33)29-19-28-31(20-32(29)54-4)45(3)35-41(28)15-18-47-16-10-14-40(7-2,34(41)47)36(48)43(35,53)37(49)50/h8-12,14,19-20,25,34-36,44,48,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H,49,50)/t25-,34-,35+,36+,39-,40+,41?,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSSAUORHFVUTG-FGYHADRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)O)O)O)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)O)O)O)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H54N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60223-75-8 | |

| Record name | 4-O-Deacetylvinblastine-3-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060223758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.